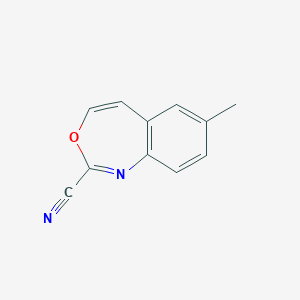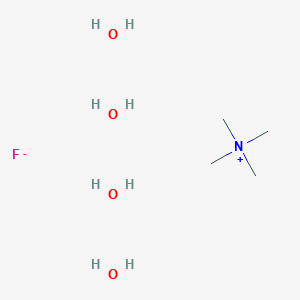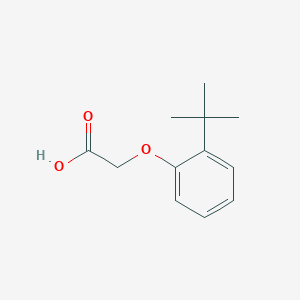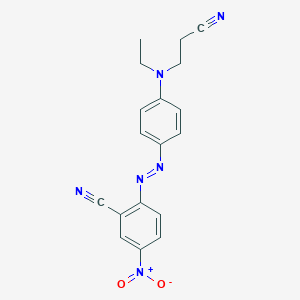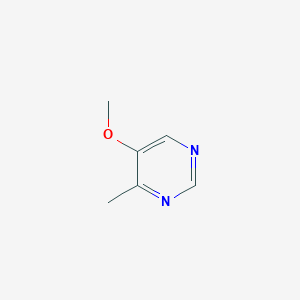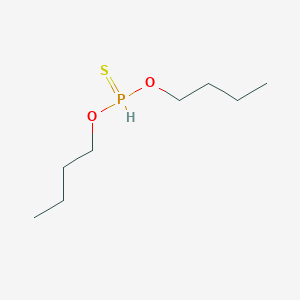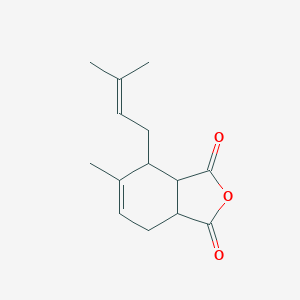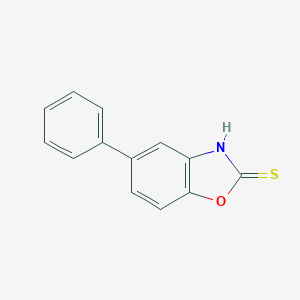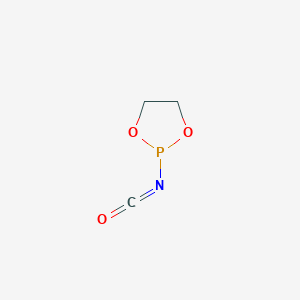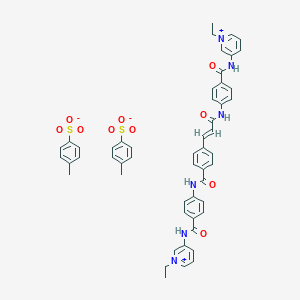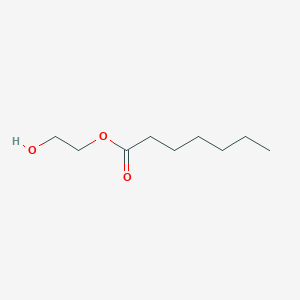![molecular formula C11H26OSi B103192 Silane, trimethyl[(1-methylheptyl)oxy]- CAS No. 18023-52-4](/img/structure/B103192.png)
Silane, trimethyl[(1-methylheptyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(1-methylheptyl)oxy]- is a chemical compound that belongs to the family of organosilanes. It is commonly used as a coupling agent in various industrial and scientific applications. This compound has gained significant attention in recent years due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of silane, trimethyl[(1-methylheptyl)oxy]- is not fully understood. However, it is believed that this compound can form covalent bonds with both organic and inorganic materials, resulting in the formation of a stable interface. This stable interface can improve the mechanical properties, adhesion, and durability of the materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, trimethyl[(1-methylheptyl)oxy]-. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trimethyl[(1-methylheptyl)oxy]- has several advantages for lab experiments. It can improve the adhesion and stability of materials, resulting in more reliable and reproducible results. This compound is also relatively easy to use and can be synthesized with high yield and purity. However, one of the limitations of using silane, trimethyl[(1-methylheptyl)oxy]- is that it can be challenging to control the reaction conditions, resulting in the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for the research and development of silane, trimethyl[(1-methylheptyl)oxy]-. One potential direction is the synthesis of new functionalized nanoparticles using this compound. These nanoparticles can have potential applications in drug delivery, imaging, and other biomedical applications. Another direction is the development of new materials using silane, trimethyl[(1-methylheptyl)oxy]- as a coupling agent. These materials can have potential applications in various industries, including aerospace, automotive, and electronics.
Conclusion
In conclusion, silane, trimethyl[(1-methylheptyl)oxy]- is a unique compound with various scientific research applications. It can improve the adhesion and stability of materials, resulting in more reliable and reproducible results. This compound has several advantages for lab experiments, including ease of use and high yield and purity. However, there are also limitations to using this compound, including the formation of unwanted byproducts. There are several future directions for the research and development of silane, trimethyl[(1-methylheptyl)oxy]-, including the synthesis of new functionalized nanoparticles and the development of new materials.
Métodos De Síntesis
Silane, trimethyl[(1-methylheptyl)oxy]- can be synthesized using various methods. One of the most common methods is the reaction between 1-methylheptyl alcohol and trimethylchlorosilane in the presence of a catalyst such as triethylamine. The reaction results in the formation of silane, trimethyl[(1-methylheptyl)oxy]- with high yield and purity.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(1-methylheptyl)oxy]- has various scientific research applications. It is commonly used as a coupling agent in the synthesis of organic-inorganic hybrid materials. This compound can improve the adhesion between organic and inorganic materials, resulting in the formation of more stable and durable materials. Silane, trimethyl[(1-methylheptyl)oxy]- is also used in the production of functionalized nanoparticles, which have potential applications in drug delivery and imaging.
Propiedades
Número CAS |
18023-52-4 |
|---|---|
Nombre del producto |
Silane, trimethyl[(1-methylheptyl)oxy]- |
Fórmula molecular |
C11H26OSi |
Peso molecular |
202.41 g/mol |
Nombre IUPAC |
trimethyl(octan-2-yloxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
UHWVCRDNNJCGLG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCC(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



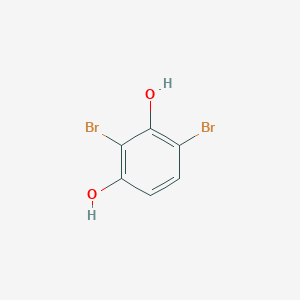
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
